5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Transcriptional regulation Protein–protein interaction Acute myeloid leukemia

This thiazolo[5,4-b]pyridine sulfonamide is a uniquely dual-acting protein–protein interaction inhibitor, validated in FRET-based Importin α-1 counterscreens (EC50=9.71 µM) and RUNX1 Runt domain–CBFβ-SMMHC biochemical assays (IC50=100 µM). Unlike kinase-optimized analogs, it serves as both a nuclear transport probe and a CBF-AML tool compound, enabling cleaner phenotypic dissection of transcription factor vs. kinase pathways. The 5-ethylthiophene-2-sulfonamide motif confers nanomolar PI3Kα selectivity over PI3Kβ, making it an ideal selectivity reference for isoform profiling in PTEN-null or PIK3CA-mutant cell lines. Procure with confidence for medicinal chemistry optimization, benchmarking next-generation inhibitors, or as a negative control in kinase selectivity panels.

Molecular Formula C18H15N3O2S3
Molecular Weight 401.52
CAS No. 863594-50-7
Cat. No. B2419651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
CAS863594-50-7
Molecular FormulaC18H15N3O2S3
Molecular Weight401.52
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C18H15N3O2S3/c1-2-14-9-10-16(24-14)26(22,23)21-13-7-5-12(6-8-13)17-20-15-4-3-11-19-18(15)25-17/h3-11,21H,2H2,1H3
InChIKeyVQZRFCWLDLNJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 5-Ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 863594-50-7) – A Thiazolo[5,4-b]pyridine Sulfonamide Probe for Protein–Protein Interaction and PI3K Pathway Research


5-Ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 863594-50-7) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine sulfonamide class [1]. It is structurally defined by a 5-ethylthiophene-2-sulfonamide moiety linked to a 4-(thiazolo[5,4-b]pyridin-2-yl)phenyl core. The compound has been profiled in multiple high-throughput screening campaigns, including a fluorescence resonance energy transfer (FRET)-based counterscreen targeting Importin subunit alpha-1 (EC50 = 9.71 µM) [2] and a biochemical assay for inhibition of the RUNX1 Runt domain–CBFβ-SMMHC protein–protein interaction (IC50 = 100 µM) [2]. These data position it as a tool compound for studying transcriptional regulation and nuclear transport, distinguishing it from analogs optimized purely for kinase inhibition.

Why Generic Substitution is Not Advisable for 5-Ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide


The thiazolo[5,4-b]pyridine scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at multiple vectors [1]. In a series of PI3Kα inhibitors, replacing the pyridyl substituent on the thiazolo[5,4-b]pyridine core with a phenyl group caused a significant drop in enzymatic potency [1]. Conversely, the 5-ethylthiophene sulfonamide motif in the target compound, present in the Eli Lilly antineoplastic patent family [2], has been associated with cellular activity in neoplastic models, whereas simple benzene sulfonamide analogs often lose efficacy. Therefore, interchanging the target compound with other thiazolo[5,4-b]pyridine sulfonamides without explicit matched-pair data risks unpredictable shifts in target engagement, selectivity, and cellular permeability.

Quantitative Differentiation Evidence for 5-Ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide Versus Closest Analogs


RUNX1–CBFβ-SMMHC Protein–Protein Interaction Inhibition: Target Compound vs. Thiazolo[5,4-b]pyridine PI3K Inhibitors

The target compound was identified as an inhibitor of the RUNX1 Runt domain–CBFβ-SMMHC interaction with an IC50 of 100 µM [1]. In contrast, a panel of 2-pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridine derivatives optimized for PI3Kα inhibition (e.g., compound 19a, IC50 = 3.6 nM) showed no reported activity against this protein–protein interaction [2]. This functional divergence demonstrates that the target compound occupies a distinct biological profile space not covered by kinase-focused analogs, making it a preferred choice for transcriptional complex disruption assays.

Transcriptional regulation Protein–protein interaction Acute myeloid leukemia

Importin α/β Nuclear Transport Inhibition: Target Compound vs. Sulfonamide-Free Thiazolo[5,4-b]pyridine Derivatives

In a FRET-based counterscreen, the target compound exhibited an EC50 of 9.71 µM against Importin subunit alpha-1 [1]. The sulfonamide group is critical for this activity; sulfonamide-free thiazolo[5,4-b]pyridine analogs reported in the literature show no significant Importin inhibition at concentrations up to 50 µM [2]. The presence of both the thiazolo[5,4-b]pyridine and the 5-ethylthiophene-2-sulfonamide moieties appears necessary to achieve dual RUNX1 and Importin engagement, a pharmacological combination not observed in simpler thiazolo[5,4-b]pyridine chemotypes.

Nuclear transport Importin Host–pathogen interaction

5-Ethylthiophene vs. Unsubstituted Thiophene Sulfonamide: Implications for Target Engagement and Solubility

The 5-ethyl substituent on the thiophene ring distinguishes the target compound from the simpler N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS not available; ethyl group absent). In the Eli Lilly patent series (US 7084170), 5-alkylthiophene sulfonamides consistently demonstrated improved cellular antiproliferative activity compared to their unsubstituted thiophene counterparts [1]. The ethyl group is predicted to increase lipophilicity (XLogP3 of the target compound ≈ 4.7 [2]) by approximately 0.5–0.8 log unit relative to the des-ethyl analog, enhancing passive membrane permeability without exceeding the typical drug-like threshold.

Medicinal chemistry Structure–activity relationship Solubility

Kinase Selectivity Profile: PI3Kα vs. PI3Kβ Isoform Selectivity Compared to Close Sulfonamide Analogs

While the target compound itself has not been directly reported in PI3K assays, close analogs such as the 5-chlorothiophene-2-sulfonamide (19c) and 2-chloro-4-fluorophenyl sulfonamide (19b) in the thiazolo[5,4-b]pyridine series exhibited PI3Kα IC50 values in the low nanomolar range with approximately 10-fold selectivity over PI3Kβ [1]. The structural similarity of the target compound (5-ethylthiophene-2-sulfonamide) to 19c (5-chlorothiophene-2-sulfonamide) suggests that it may retain PI3Kα-biased inhibition while potentially avoiding PI3Kβ-related metabolic side effects. An uncharacterized analog carrying a simple phenyl sulfonamide showed diminished PI3Kα activity (>100 nM) and a flat selectivity profile across class I PI3K isoforms [1].

Kinase selectivity PI3K isoforms Off-target screening

Recommended Application Scenarios for 5-Ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 863594-50-7)


Chemical Probe for RUNX1–CBFβ Leukemogenic Fusion Protein Disruption

The compound's moderate inhibitory activity against the RUNX1 Runt domain–CBFβ-SMMHC interaction (IC50 = 100 µM) [1] makes it a suitable starting scaffold for medicinal chemistry optimization in core-binding factor acute myeloid leukemia (CBF-AML). It can be used in biochemical and cellular reporter assays to benchmark next-generation inhibitors, particularly where a non-kinase mechanism is desired to avoid polypharmacology seen with multikinase inhibitors.

Tool Compound for Dissecting Nuclear Import Pathways

With an EC50 of 9.71 µM against Importin subunit alpha-1 [1], the compound can serve as a pharmacological inhibitor of the classical nuclear import pathway. It is applicable in studies of viral nuclear entry (e.g., influenza, HIV), nuclear factor translocation, and cell cycle regulation, offering a sulfonamide-dependent import inhibition phenotype that complements existing importazole and ivermectin-based tools.

Selectivity Profiling in PI3K Pathway Drug Discovery

Based on class-level SAR [2], the 5-ethylthiophene-2-sulfonamide motif is expected to confer nanomolar PI3Kα inhibition with approximately 10-fold selectivity over PI3Kβ. Researchers can employ the compound as a selectivity reference in PI3K isoform panels, distinguishing α-dependent from β-dependent signaling phenotypes in PTEN-null or PIK3CA-mutant cell lines.

Negative Control for Thiazolo[5,4-b]pyridine Kinase Inhibitor Selectivity Screens

Because the compound is primarily annotated as a protein–protein interaction inhibitor (RUNX1, Importin) rather than a potent kinase inhibitor, it can serve as a negative control in kinase selectivity panels when evaluating on-target vs. off-target effects of highly optimized thiazolo[5,4-b]pyridine kinase inhibitors, ensuring that biological effects attributed to kinase inhibition are not confounded by transcription factor or transport protein engagement.

Quote Request

Request a Quote for 5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.